molecular formula C12H13F3N4 B2804501 N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)-5-(trifluoromethyl)pyridin-2-amine CAS No. 2034417-13-3

N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)-5-(trifluoromethyl)pyridin-2-amine

Cat. No.: B2804501
CAS No.: 2034417-13-3
M. Wt: 270.259
InChI Key: BVXCCHAULCRXLV-UHFFFAOYSA-N
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Description

N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)-5-(trifluoromethyl)pyridin-2-amine is a heterocyclic compound featuring a pyridine backbone substituted with a trifluoromethyl group at position 5 and a branched amine group at position 2. The amine moiety is further functionalized with a methyl group and a (1-methyl-1H-pyrazol-5-yl)methyl substituent. This structural framework is characteristic of bioactive molecules, where the trifluoromethyl group enhances metabolic stability and lipophilicity, while the pyrazole ring contributes to hydrogen bonding and π-π stacking interactions .

Properties

IUPAC Name

N-methyl-N-[(2-methylpyrazol-3-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N4/c1-18(8-10-5-6-17-19(10)2)11-4-3-9(7-16-11)12(13,14)15/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXCCHAULCRXLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CN(C)C2=NC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It has been studied for its potential biological activity, including antimicrobial and antifungal properties. Medicine: Research is ongoing to explore its use in drug discovery, particularly for its potential as an inhibitor of certain enzymes or receptors. Industry: The compound's unique properties make it valuable in material science, such as in the development of new polymers or coatings.

Mechanism of Action

The mechanism by which N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)-5-(trifluoromethyl)pyridin-2-amine exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound's binding affinity and stability, while the pyrazole and pyridine rings interact with the active sites of the targets, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to several pyridine- and pyrazole-based derivatives, which differ in substituents, heterocyclic cores, and functional groups. Below is a systematic comparison:

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Biological/Chemical Notes References
N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)-5-(trifluoromethyl)pyridin-2-amine C₁₂H₁₄F₃N₅ (estimated) 297.27 g/mol - 5-Trifluoromethyl pyridine
- N-methyl-N-(1-methylpyrazolylmethyl)amine
Likely enhanced lipophilicity
1-methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine C₁₀H₁₃ClF₃N₅ 307.69 g/mol - 3-Trifluoromethyl pyrazole
- Chlorine substitution
Increased halogen-mediated stability
N-ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine C₁₁H₁₄N₄ 202.25 g/mol - Pyridin-3-yl substitution
- N-ethyl group
Lower molecular weight; ESIMS m/z 203
5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine C₂₀H₁₄ClF₃N₆ 454.81 g/mol - Pyrrolopyridine core
- Dihydrochloride dihydrate form
Enhanced solubility via salt formation
Fluazinam (3-Chloro-N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridin-2-amine) C₁₃H₄Cl₂F₆N₄O₄ 465.10 g/mol - Dinitro and chloro groups
- Dual trifluoromethyl groups
Agricultural fungicide; nitro groups enhance reactivity
1-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-N,N-dimethyl-1H-1,2,3,4-tetrazol-5-amine C₁₅H₁₂ClF₃N₆O 384.74 g/mol - Tetrazole ring
- Chloro-trifluoromethyl pyridine
High nitrogen content for energetic materials

Table 2: Functional Group Impact on Properties

Functional Group Role in Target Compound Comparison with Analogues
Trifluoromethyl (CF₃) Enhances lipophilicity and stability Fluazinam uses dual CF₃ for pesticidal activity
Pyrazole ring Facilitates H-bonding Replaced by tetrazole in for increased polarity
Chlorine substituent Electrophilic reactivity Present in Fluazinam (dual Cl) and (single Cl)
Secondary amine branching Steric flexibility Contrasts with primary amines in (e.g., N-ethyl)

Key Research Findings

Synthetic Accessibility : Analogues like N-ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine () are synthesized via straightforward alkylation, suggesting similar pathways for the target compound .

Crystal Engineering : The dihydrochloride dihydrate form in highlights the role of counterions in improving solubility and crystallinity, a strategy applicable to the target molecule .

Metabolic Stability : Pyrazole-containing compounds () exhibit prolonged half-lives due to reduced cytochrome P450 metabolism, a trait likely shared by the target compound .

Biological Activity

N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)-5-(trifluoromethyl)pyridin-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article provides a detailed overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Molecular Formula : C13H13F3N4
  • Molecular Weight : 296.27 g/mol
  • Key Functional Groups :
    • Trifluoromethyl group, which enhances lipophilicity and biological activity.
    • Pyrazole moiety, known for its diverse pharmacological properties.

Research indicates that compounds containing pyrazole and pyridine rings often exhibit significant biological activity. The mechanisms through which this compound exerts its effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in viral replication, such as reverse transcriptase in HIV.
  • Cell Cycle Arrest : Studies suggest that this compound may induce cell cycle arrest in cancer cells, potentially leading to apoptosis.
  • Antiviral Activity : It has been noted for its effectiveness against various viral strains, particularly those resistant to conventional treatments.

Antiviral Activity

CompoundVirus TypeIC50 (µM)Reference
This compoundHIV2.5
Pyrazole derivativesHSV0.35
Pyrazole-modified NNR-TIsHIV1.96

The compound has demonstrated significant antiviral activity, particularly against HIV, with an IC50 value indicating effective inhibition at low concentrations.

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines:

Cell LineTreatment Concentration (µM)Effect Observed
NCI-H22610G1 phase arrest
MSTO-211H10Apoptosis induction

These findings suggest that the compound may serve as a potential therapeutic agent in cancer treatment protocols.

Study on Antiviral Efficacy

In a recent study published in MDPI, researchers synthesized several pyrazole derivatives and evaluated their antiviral efficacy. Among these, this compound exhibited notable activity against HIV strains with resistance mutations. The study concluded that the compound's structural features significantly contribute to its biological activity against viral targets .

Cancer Cell Line Studies

Another investigation focused on the anticancer potential of the compound involved treating multiple human cancer cell lines with varying concentrations of this compound. The results indicated a dose-dependent response, with higher concentrations leading to increased rates of apoptosis and cell cycle arrest at the G1 phase .

Q & A

Basic Questions

Q. What are the established synthetic routes for N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)-5-(trifluoromethyl)pyridin-2-amine, and how do substituents influence reaction efficiency?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with pyrazole core formation followed by sequential substitutions. For example:

Pyrazole Core Preparation : Alkylation or condensation reactions under reflux conditions (e.g., using ethanol or DMF as solvents) .

Trifluoromethyl Introduction : Electrophilic substitution or cross-coupling reactions (e.g., using CuI catalysts or trifluoromethylating agents like TMSCF₃) .

Methylation : N-methylation via nucleophilic substitution with methyl iodide or dimethyl sulfate in the presence of bases like K₂CO₃ .
Substituents like the trifluoromethyl group increase steric hindrance, requiring optimized temperatures (60–80°C) and prolonged reaction times (12–24 hrs) .

Q. Which analytical techniques are critical for structural validation of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR (e.g., δ ~2.3–3.5 ppm for methyl groups, δ ~6.5–8.5 ppm for pyridine/pyrazole protons) resolves regiochemistry and confirms substitution patterns .
  • Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺) and fragments, verifying molecular weight and functional groups .
  • X-ray Crystallography : SHELX programs refine crystal structures to confirm bond lengths/angles and stereochemistry .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields during trifluoromethyl group incorporation?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of fluorinated intermediates, improving reaction homogeneity .
  • Catalyst Screening : Pd-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling or CuI for Ullmann-type reactions reduce side-product formation .
  • Temperature Control : Gradual heating (ramping from 25°C to 80°C) prevents decomposition of thermally sensitive trifluoromethyl intermediates .

Q. How should researchers resolve contradictions between spectroscopic data and computational predictions during structure elucidation?

  • Methodological Answer :

  • Multi-Technique Cross-Validation : Combine NMR, IR (e.g., C-F stretches at 1100–1200 cm⁻¹), and X-ray crystallography to confirm functional groups .
  • DFT Calculations : Use Gaussian or ORCA to simulate NMR chemical shifts and compare with experimental data, identifying discrepancies in stereoelectronic effects .
  • Crystallographic Refinement : SHELXL’s dual-space algorithms resolve ambiguities in electron density maps, particularly for fluorine atoms .

Q. What computational strategies predict the binding affinity of this compound to kinase targets?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions (e.g., hydrogen bonds between pyridine-N and ATP-binding pockets) .
  • MD Simulations : GROMACS or AMBER assess stability of ligand-protein complexes over 100-ns trajectories, highlighting key residues (e.g., hinge-region methionine) .
  • QSAR Models : Train regression models on pyrazole derivatives’ IC₅₀ data to correlate substituent electronegativity (e.g., trifluoromethyl) with inhibition potency .

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